![molecular formula C19H17ClFN3O3S B2840244 3-(1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034392-73-7](/img/structure/B2840244.png)
3-(1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H17ClFN3O3S and its molecular weight is 421.87. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other heterocyclic compounds, it might influence a variety of biochemical pathways .
Pharmacokinetics
Its metabolism and excretion pathways remain unknown .
Result of Action
It’s likely that the compound could induce changes in cellular processes or signaling pathways depending on its targets .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific information about its targets and mode of action, it’s difficult to predict how these factors might influence its activity .
Properties
IUPAC Name |
3-[1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O3S/c20-13-2-1-3-14(21)12(13)10-16(25)23-7-4-11(5-8-23)24-18(26)17-15(6-9-28-17)22-19(24)27/h1-3,6,9,11H,4-5,7-8,10H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAACWIAXUXKPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)NC2=O)C(=O)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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